Increased Steric Hindrance via Higher Molecular Weight and Methyl Substitution
TMDC (C₁₇H₃₄N₂) possesses a molecular weight of 266.47 g/mol, which is approximately 12% higher than that of MACM (C₁₅H₃₀N₂, 238.41 g/mol) and 27% higher than that of PACM (C₁₃H₂₆N₂, 210.36 g/mol). The additional methyl groups ortho to the amine moieties create a more congested environment, which is known to slow condensation kinetics and reduce the melt viscosity of the resulting polyamide [1]. In epoxy systems, this steric bulk can moderate reactivity, extending pot life while maintaining high ultimate crosslink density [2].
| Evidence Dimension | Molecular Weight and Steric Bulk |
|---|---|
| Target Compound Data | 266.47 g/mol; four methyl groups (tetra‑methylated) |
| Comparator Or Baseline | MACM: 238.41 g/mol, two methyl groups; PACM: 210.36 g/mol, zero methyl groups |
| Quantified Difference | MW increase of +28.06 g/mol (11.8%) vs. MACM; +56.11 g/mol (26.7%) vs. PACM |
| Conditions | Calculated molecular weights based on molecular formula (C₁₇H₃₄N₂ for TMDC, C₁₅H₃₀N₂ for MACM, C₁₃H₂₆N₂ for PACM). |
Why This Matters
Higher molecular weight and greater steric hindrance directly influence processing viscosity and can enable the synthesis of amorphous polyamides with lower melt viscosity at equivalent molecular weight, improving injection molding cycle times.
- [1] Torre, H. D., & Hoppe, M. (1994). Impact resistant polyamide compositions (U.S. Patent No. 5,321,119). U.S. Patent and Trademark Office. Retrieved from https://www.sumobrain.com/patents/us/Impact-resistant-polyamide-compositions/5321119.html View Source
- [2] PubChem. (2026). Bis(4-amino-3-methylcyclohexyl)methane (CID 91555). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Bis_4-amino-3-methylcyclohexyl_methane (Note: Class‑level inference for epoxy curing application). View Source
